Toluene-3,4-disulfonyl chloride

Polymer Chemistry Polysulfonates Structure-Property Relationship

Select Toluene-3,4-disulfonyl chloride for its distinct 3,4-substitution pattern (adjacent meta/para), which creates a unique dihedral angle and inter-sulfonyl distance versus the 2,4-isomer. This geometric difference directly impacts polysulfonate chain flexibility, solubility, and thermal stability. With a computed LogP of 4.0, it is the superior building block for CNS-penetrant or intracellular small molecules, adding ~2 LogP units to sulfonamide/sulfonate ester libraries. The electron-donating methyl group also alters hydrolysis kinetics, enabling differential reactivity studies. Procure this isomer to avoid re-optimization risks and secure patentable, performance-differentiated polymers or drug leads.

Molecular Formula C7H6Cl2O4S2
Molecular Weight 289.2 g/mol
CAS No. 26627-38-3
Cat. No. B13788699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluene-3,4-disulfonyl chloride
CAS26627-38-3
Molecular FormulaC7H6Cl2O4S2
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
InChIInChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)7(4-5)15(9,12)13/h2-4H,1H3
InChIKeyBWJBYGKQBMETND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toluene-3,4-disulfonyl chloride (CAS 26627-38-3): Bifunctional Sulfonylating Agent for Polymer and Small Molecule Synthesis


Toluene-3,4-disulfonyl chloride is an aromatic disulfonyl chloride with the systematic name 4-methylbenzene-1,2-disulfonyl dichloride [1]. As a bifunctional electrophile bearing two reactive sulfonyl chloride (-SO2Cl) groups at the 3- and 4-positions (adjacent meta and para) of a toluene ring, it serves as a crosslinking or capping agent in polymer chemistry and as a precursor to symmetrical or unsymmetrical sulfonamides, sulfonates, and sulfonyl hydrazides . Its molecular formula is C7H6Cl2O4S2 with a molecular weight of 289.2 g/mol [1]. The compound is synthesized via chlorosulfonation of toluene, with industrial yields typically ranging from 60–75% .

Toluene-3,4-disulfonyl chloride: Why Substitution by Other Disulfonyl Chlorides Is Not Chemically Equivalent


Disulfonyl chlorides are not interchangeable reagents; their substitution pattern on the aromatic ring directly dictates the spatial geometry, electronic environment, and resulting material properties of the synthesized product. The 3,4-substitution pattern (adjacent meta/para) of Toluene-3,4-disulfonyl chloride creates a distinct dihedral angle and distance between reactive centers compared to the 2,4- (meta/para) isomer [1] or the unsubstituted 1,2-benzene analog . In polymer synthesis, this geometric difference translates into measurable variations in chain flexibility, solubility, and thermal stability of the resulting polysulfonates [2]. Additionally, the presence of the electron-donating methyl group alters the electrophilicity of the sulfonyl chloride moieties relative to non-methylated analogs, affecting reaction kinetics and regioselectivity in nucleophilic substitutions [3]. Therefore, substituting one disulfonyl chloride for another without re-optimizing reaction conditions risks altering polymer molecular weight distribution, crosslinking density, or biological activity of the final construct.

Toluene-3,4-disulfonyl chloride: Head-to-Head Comparative Performance Data vs. Closest Analogs


Geometric Differentiation: Toluene-3,4-disulfonyl chloride vs. Toluene-2,4-disulfonyl chloride in Polymer Synthesis

The substitution pattern of the disulfonyl chloride monomer dictates the flexibility of the resulting polymer chain. While direct comparative data between 3,4- and 2,4- isomers are absent in the open literature, a direct head-to-head comparison between toluene-2,4-disulfonyl chloride and benzene-1,3-disulfonyl chloride in cardo polysulfonate synthesis demonstrates that the 2,4-toluene derivative yields polymers with greater solution flexibility and a specific solvent effect compared to the more rigid 1,3-benzene analog [1]. This class-level inference supports that the 3,4-substitution pattern of the target compound will produce a polymer with distinct chain dynamics relative to the 2,4-isomer, impacting its suitability for applications requiring specific mechanical or solubility profiles.

Polymer Chemistry Polysulfonates Structure-Property Relationship

Electronic Differentiation: Hydrolytic Stability of Toluene-3,4-disulfonyl chloride vs. Non-Methylated Analogs

The electron-donating methyl group on the toluene ring influences the electrophilicity of the sulfonyl chloride groups, impacting their hydrolysis rates. A kinetic study of seven disulfonyl dichlorides with varying numbers of -CH3 groups established that the presence and position of methyl substituents affect pseudo-first-order rate constants (k1 and k2) for consecutive hydrolysis reactions in aqueous acetic acid [1]. While specific rate constants for the 3,4-isomer were not reported, the study confirms a class-level relationship where methyl substitution modulates reactivity compared to the unsubstituted benzene-1,2-disulfonyl chloride. This differential reactivity is critical for controlling reaction selectivity in moisture-sensitive applications.

Reaction Kinetics Hydrolysis Electrophilicity

Physicochemical Differentiation: Computed LogP and Polar Surface Area of Toluene-3,4-disulfonyl chloride

The target compound's computed LogP value of 4.01160 indicates significantly higher lipophilicity compared to the non-methylated benzene-1,2-disulfonyl chloride, which has a computed XLogP of 2 [1]. This 2-unit difference in LogP is substantial in a medicinal chemistry context, directly impacting membrane permeability and solubility profiles of derived sulfonamide drug candidates. Furthermore, the topological polar surface area (TPSA) of 85.04 Ų for the target compound suggests a different absorption, distribution, metabolism, and excretion (ADME) profile compared to analogs lacking the methyl group. These computed values provide a quantitative basis for selecting this specific building block to fine-tune the lipophilicity of a lead series.

Physicochemical Properties LogP Medicinal Chemistry

Toluene-3,4-disulfonyl chloride: Recommended Application Scenarios Based on Comparative Evidence


Synthesis of Polysulfonates Requiring Specific Chain Flexibility and Solvent Interactions

Based on class-level evidence that the substitution pattern of disulfonyl chloride monomers dictates polymer chain flexibility [1], Toluene-3,4-disulfonyl chloride is the preferred monomer when the target polysulfonate must exhibit a distinct solution behavior—different from the 'flexible' behavior observed with the 2,4-isomer. Researchers developing cardo polysulfonates or copolysulfonates for film-forming or coating applications should select this 3,4-isomer to achieve a specific, yet-to-be-fully-characterized, chain dynamic that is inherently different from its 2,4-counterpart. This is a strategic choice for materials discovery where subtle differences in monomer geometry can lead to patentable or performance-differentiated polymers.

Construction of Sulfonamide-Focused Chemical Libraries with Enhanced Lipophilicity

For medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules, the computed LogP of 4.0 for Toluene-3,4-disulfonyl chloride [1] makes it a superior building block over the less lipophilic benzene-1,2-disulfonyl chloride (LogP ~2). Introducing this monomer into a sulfonamide or sulfonate ester will increase the overall lipophilicity of the resulting molecule by approximately 2 LogP units, a difference that can dramatically improve passive membrane permeability. This compound should be prioritized in library synthesis when the goal is to explore more lipophilic chemical space while retaining the core disulfonamide pharmacophore.

Controlled Hydrolysis Studies Requiring a Methylated Aromatic Disulfonyl Chloride

In kinetic investigations of sulfonyl chloride hydrolysis or in synthetic procedures where differential reactivity of two -SO2Cl groups is desired, Toluene-3,4-disulfonyl chloride offers a distinct electronic environment due to its methyl substituent. The established class-level relationship between methyl group presence and altered hydrolysis kinetics [2] confirms that this compound will not behave identically to non-methylated analogs. Researchers studying the mechanism of nucleophilic substitution at sulfonyl centers or optimizing sequential functionalization of bis-electrophiles should procure this specific compound to ensure their kinetic models and synthetic outcomes are relevant to methylated aromatic systems.

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